molecular formula C13H15BrO5 B474828 Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate CAS No. 486994-20-1

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B474828
CAS No.: 486994-20-1
M. Wt: 331.16g/mol
InChI Key: BIHWGCMPPPIAIG-UHFFFAOYSA-N
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Description

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C13H15BrO5 It is a brominated phenoxyacetate derivative, characterized by the presence of ethoxy and formyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate precursor followed by the introduction of ethoxy and formyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate. The formyl group is usually added through a formylation reaction using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Ethyl (5-bromo-2-ethoxy-4-carboxyphenoxy)acetate.

    Reduction: Ethyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate.

    Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate.

Scientific Research Applications

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:

  • Ethyl (5-bromo-2-fluorophenoxy)acetate
  • Ethyl (5-bromo-2-methoxy-4-formylphenoxy)acetate
  • Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

These compounds share structural similarities but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and applications

Properties

IUPAC Name

ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHWGCMPPPIAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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